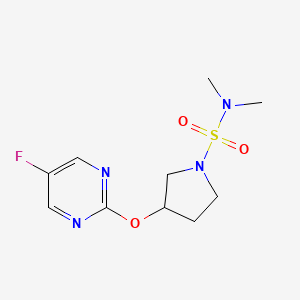
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide, also known as 5-FdU-rd or TPI 287, is a novel small molecule that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its unique mechanism of action makes it a promising candidate for further research.
Scientific Research Applications
Antitumor Applications
Sulfonamide derivatives, including those related to pyrimidine structures, have been investigated for their antitumor properties. A study highlighted the synthesis of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, designed to achieve potent antitumor agents with low toxicity. These compounds exhibited significant antitumor activity in mice, with one compound demonstrating a therapeutic index (TI) of 47.55, indicating high antitumor activity and low toxicity (Huang, Lin, & Huang, 2001). Another study synthesized thiophene and thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents, with some compounds showing higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin (Hafez, Alsalamah, & El-Gazzar, 2017).
Antibacterial Applications
Research into sulfonamide derivatives has also extended into the development of novel antibacterial agents. A study on the synthesis of dimethyl sulfomycinamate explored the creation of compounds related to the sulfomycin family of thiopeptide antibiotics. This compound was achieved in multiple steps, indicating the complexity and potential of sulfonamide derivatives in antibiotic development (Bagley et al., 2005).
Enzyme Inhibition
Triazolopyrimidine sulfonamide derivatives have been identified as potent inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in plant biosynthesis pathways, indicating their potential as herbicides. One compound, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, demonstrated significant herbicidal activity and a faster degradation rate in soil, compared to existing compounds (Chen et al., 2009).
properties
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O3S/c1-14(2)19(16,17)15-4-3-9(7-15)18-10-12-5-8(11)6-13-10/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNPVKCYADEYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2983954.png)

![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2983957.png)
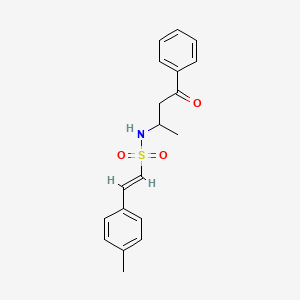
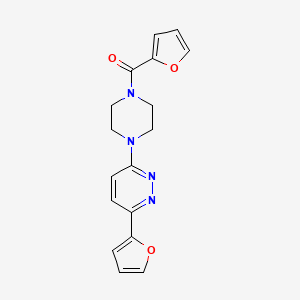
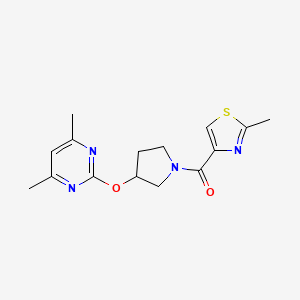
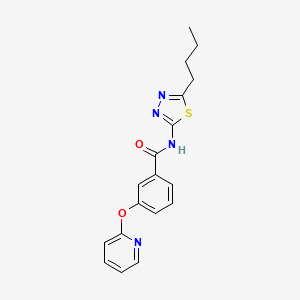
![N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2983966.png)
![N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2983969.png)
![Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2983971.png)
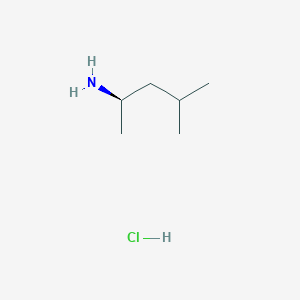
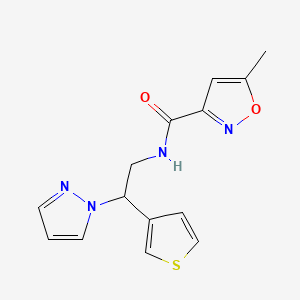
![2-[2-(3-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2983976.png)
![6-[[4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2983977.png)